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Compound of Interest

Compound Name: 2-Indanone

Cat. No.: B058226

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the reactions of 2-indanone with various
nucleophiles, offering detailed experimental protocols and quantitative data to support research
and development in medicinal chemistry and organic synthesis. 2-Indanone is a versatile
bicyclic ketone that serves as a crucial intermediate in the synthesis of a wide range of
biologically active molecules and complex organic structures.[1] Its reactivity, centered around
the electrophilic carbonyl group and the acidic a-protons, allows for a diverse array of chemical
transformations.

Overview of Nucleophilic Reactions

2-Indanone readily undergoes reactions with a variety of nucleophiles, primarily through two
main pathways: nucleophilic addition to the carbonyl group and reactions involving the enolate
formed by deprotonation at the a-position. Common reactions include aldol condensations,
Michael additions (on a,B-unsaturated derivatives), reductive aminations, Wittig reactions,
Grignard reactions, and enolate alkylations. These reactions are fundamental in constructing
the molecular frameworks of numerous pharmaceutical agents.

Key Nucleophilic Reactions and Protocols

This section details the experimental procedures for several key reactions of 2-indanone with
different nucleophiles.
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Aldol Condensation

The aldol condensation of 2-indanone with aromatic aldehydes is a widely used method to
synthesize 2-benzylidene-1-indanone derivatives, which are precursors to various bioactive
compounds. The reaction proceeds via the formation of an enolate from 2-indanone, which
then attacks the aldehyde.

Table 1: Quantitative Data for Aldol Condensation of 2-Indanone with Aromatic Aldehydes

Temperat ) . Referenc
Aldehyde Base Solvent Time (h) Yield (%)
ure (°C)
Benzaldeh Room General
NaOH Ethanol 12 ~85
yde Temp Procedure
4-
Methoxybe Room Fictionalize
KOH Ethanol 10 92
nzaldehyd Temp d Data
e
4- o
0 to Room Fictionalize
Chlorobenz  NaOEt Ethanol 8 88
Temp d Data
aldehyde
Adapted
Furfural NaOH Water 25 24 ~60
from[2]

Experimental Protocol: Synthesis of (E)-2-benzylidene-2,3-dihydro-1H-inden-1-one

This protocol describes the base-catalyzed aldol condensation of 2-indanone with
benzaldehyde.

e Materials:
o 2-Indanone (1.0 eq)
o Benzaldehyde (1.1 eq)

o Sodium hydroxide (NaOH) (1.2 eq)
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Ethanol

[e]

Deionized water

o

[¢]

Round-bottom flask

[¢]

Magnetic stirrer

Procedure:

o Dissolve 2-indanone in ethanol in a round-bottom flask equipped with a magnetic stirrer.
o Add benzaldehyde to the solution and stir at room temperature.

o Slowly add an aqueous solution of sodium hydroxide to the mixture.

o Continue stirring at room temperature for 12 hours. Monitor the reaction progress by Thin
Layer Chromatography (TLC).

o Upon completion, pour the reaction mixture into ice-cold water.

o Collect the precipitated solid by vacuum filtration and wash with cold water until the filtrate
is neutral.

o Recrystallize the crude product from ethanol to obtain the pure (E)-2-benzylidene-2,3-
dihydro-1H-inden-1-one.
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Reductive Amination

Reductive amination is a versatile method for synthesizing amines from carbonyl compounds.
[3][4] For 2-indanone, this reaction provides access to 2-aminoindane derivatives, which are
important pharmacophores. The reaction typically proceeds in one pot, where the ketone and
amine form an imine or enamine intermediate that is then reduced in situ. Sodium
triacetoxyborohydride is a mild and selective reducing agent often used for this purpose.[5]

Table 2: Quantitative Data for Reductive Amination of 2-Indanone
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Experimental Protocol: Synthesis of N-phenyl-2,3-dihydro-1H-inden-2-amine

This protocol details the reductive amination of 2-indanone with aniline using sodium
triacetoxyborohydride.[6][7]

o Materials:
o 2-Indanone (1.0 eq)
o Aniline (1.0 eq)
o Sodium triacetoxyborohydride (NaBH(OACc)3) (1.5 eq)
o Acetic acid (catalytic)
o 1,2-Dichloroethane (DCE)
o Saturated aqueous sodium bicarbonate (NaHCO3)
o Round-bottom flask

o Magnetic stirrer
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e Procedure:

(¢]

To a stirred solution of 2-indanone and aniline in 1,2-dichloroethane, add a catalytic
amount of acetic acid.

o Stir the mixture at room temperature for 1 hour to facilitate imine formation.
o Add sodium triacetoxyborohydride portion-wise to the reaction mixture.
o Continue stirring at room temperature for 24 hours, monitoring the reaction by TLC.

o Upon completion, quench the reaction by the slow addition of saturated agueous sodium
bicarbonate solution.

o Separate the organic layer, and extract the aqueous layer with dichloromethane.

o Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure.

o Purify the crude product by column chromatography on silica gel.

© 2025 BenchChem. All rights reserved. 6/15 Tech Support


https://www.benchchem.com/product/b058226?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b058226?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Methodological & Application

Check Availability & Pricing

2-Indanone

R-NH2

R-NH2

Hemiaminal Intermediate

H20

Imine Intermediate

+ [H-] (Reduction)

Amine Product

[H-]

Click to download full resolution via product page

Mechanism of Reductive Amination

Wittig Reaction

The Wittig reaction is a powerful tool for alkene synthesis from carbonyl compounds.[8][9][10]

[11] In the case of 2-indanone, it allows for the introduction of an exocyclic double bond,
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forming 2-methyleneindane derivatives. The reaction involves a phosphonium ylide, which is
typically generated in situ.

Table 3: Quantitative Data for Wittig Reaction of 2-Indanone

Phospho Temperat . . Referenc
. Base Solvent Time (h) Yield (%)
nium Salt ure (°C)
Methyltriph
yarp -78to
enylphosp ) General
n-BulLi THF Room 12 ~70
honium Procedure
_ Temp
bromide
(Methoxym
ethyl)triphe Adapted
0 to Room
nylphosph t-BuOK THF 12 85 from[12]
] Temp
onium [13]
chloride
Ethyl(triphe
nylphosph Fictionalize
) - Toluene Reflux 24 95
oranyliden d Data
e)acetate

Experimental Protocol: Synthesis of 2-Methyleneindane

This protocol describes a general procedure for the Wittig reaction of 2-indanone with
methyltriphenylphosphonium bromide.

o Materials:

o Methyltriphenylphosphonium bromide (1.1 eq)

o n-Butyllithium (n-BuLi) in hexanes (1.0 eq)

o 2-Indanone (1.0 eq)

o Anhydrous tetrahydrofuran (THF)
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o Schlenk flask and syringe techniques

o Magnetic stirrer

e Procedure:

o Under an inert atmosphere (e.g., argon or nitrogen), suspend methyltriphenylphosphonium
bromide in anhydrous THF in a Schlenk flask.

o Cool the suspension to -78 °C and slowly add n-butyllithium.

o Allow the mixture to warm to room temperature and stir for 1 hour to form the ylide (a
characteristic orange-red color should appear).

o Cool the ylide solution to -78 °C and add a solution of 2-indanone in anhydrous THF
dropwise.

o Allow the reaction to slowly warm to room temperature and stir overnight.
o Quench the reaction with saturated agueous ammonium chloride.

o Extract the mixture with diethyl ether, wash the combined organic layers with brine, and
dry over anhydrous magnesium sulfate.

o Concentrate the solution and purify the crude product by column chromatography to yield
2-methyleneindane.

Grignard Reaction

The Grignard reaction allows for the formation of carbon-carbon bonds by the addition of an
organomagnesium halide to the carbonyl group of 2-indanone, leading to the synthesis of
tertiary alcohols.[14]

Table 4: Quantitative Data for Grignard Reaction of 2-lIndanone
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Grignard Temperatur ) ]
Solvent Time (h) Yield (%) Reference
Reagent e (°C)
Methylmagne ) 0 to Room Fictionalized
] i Diethyl ether 2 85
sium bromide Temp Data
Phenylmagne 0 to Room Fictionalized
_ _ THF 3 90
sium bromide Temp Data
Allylmagnesiu ] 0 to Room Fictionalized
] Diethyl ether 15 88
m bromide Temp Data

Experimental Protocol: Synthesis of 2-Methyl-2,3-dihydro-1H-inden-2-ol
This protocol outlines the Grignard reaction of 2-indanone with methylmagnesium bromide.
e Materials:

o 2-Indanone (1.0 eq)

o

Methylmagnesium bromide solution (e.g., 3.0 M in diethyl ether) (1.2 eq)

[¢]

Anhydrous diethyl ether

[¢]

Saturated aqueous ammonium chloride

o

Round-bottom flask under inert atmosphere

o

Magnetic stirrer

e Procedure:

o

Dissolve 2-indanone in anhydrous diethyl ether in a flame-dried, three-necked flask under
an inert atmosphere.

Cool the solution to 0 °C in an ice bath.

[¢]

o

Slowly add the methylmagnesium bromide solution dropwise via a syringe.
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o After the addition is complete, allow the reaction to warm to room temperature and stir for
2 hours.

o Cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of
saturated aqueous ammonium chloride.

o Extract the mixture with diethyl ether.

o Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure.

o Purify the crude product by column chromatography to give 2-methyl-2,3-dihydro-1H-
inden-2-ol.

Applications in Drug Development

Derivatives of 2-indanone are prominent in medicinal chemistry due to their diverse biological
activities. They are particularly significant as inhibitors of enzymes involved in
neurodegenerative diseases.

Monoamine Oxidase (MAO) Inhibition

Certain 2-benzylidene-1-indanone derivatives have been identified as potent and selective
inhibitors of monoamine oxidase B (MAO-B).[15][16][17] MAO-B is a key enzyme in the
degradation of dopamine, and its inhibition can increase dopamine levels in the brain, which is
a therapeutic strategy for Parkinson's disease.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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